2-(2,4-Difluorophenyl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone
Description
This compound features a 1,4-thiazepane core substituted at the 7-position with a 2-fluorophenyl group and an ethanone moiety bearing a 2,4-difluorophenyl substituent. The 1,4-thiazepane ring (a seven-membered heterocycle containing sulfur and nitrogen) contributes conformational flexibility, while the fluorinated aromatic groups enhance lipophilicity and metabolic stability.
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NOS/c20-14-6-5-13(17(22)12-14)11-19(24)23-8-7-18(25-10-9-23)15-3-1-2-4-16(15)21/h1-6,12,18H,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZQBNBUVHPLCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)CC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Thiazepane Substituents
2-(1,3-Benzodioxol-5-yl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethanone ()
- Key Differences: Ethanone substituent: Replaces the 2,4-difluorophenyl group with a 1,3-benzodioxol-5-yl moiety. Thiazepane substituent: Features a 2,5-difluorophenyl group at the 7-position (vs. 2-fluorophenyl in the target compound).
- The 2,5-difluorophenyl substituent on the thiazepane may confer distinct steric and electronic interactions with biological targets compared to the 2-fluorophenyl group.
- Molecular Formula: C₂₀H₁₉F₂NO₃S (vs. C₁₉H₁₇F₃NOS for the target compound, inferred from structure).
- Molecular Weight : 391.432 g/mol (vs. ~369.41 g/mol for the target compound) .
Fluorinated Aromatic Compounds with Heterocyclic Cores ()
(4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone ()
- Key Differences :
- Contains a benzothiazine-dione core instead of thiazepane.
- Substituted with 4-ethylphenyl and 3-methylphenyl groups.
- The benzothiazine core may confer distinct pharmacokinetic profiles due to increased planarity .
Dibenzyl 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-(1H-1,2,4-triazol-1-ylmethyl)ethyl phosphate ()
- Key Differences: Phosphorylated prodrug structure with dual triazole substituents. Lacks the thiazepane or ethanone moieties.
- Impact on Properties :
Comparative Data Table
| Compound Name | Core Structure | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Target Compound: 2-(2,4-Difluorophenyl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone | 1,4-Thiazepane | C₁₉H₁₇F₃NOS | ~369.41 | 2,4-Difluorophenyl (ethanone), 2-fluorophenyl (thiazepane) |
| 2-(1,3-Benzodioxol-5-yl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethanone | 1,4-Thiazepane | C₂₀H₁₉F₂NO₃S | 391.43 | 1,3-Benzodioxol-5-yl (ethanone), 2,5-difluorophenyl (thiazepane) |
| 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone | 1,2,4-Triazole | C₂₉H₂₁F₂N₃O₂S₂ | 545.62 | 2,4-Difluorophenyl, phenylsulfonyl, phenyl (ethanone) |
| (4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | Benzothiazine-dione | C₂₃H₂₀FNO₃S | 409.47 | 4-Ethylphenyl, 3-methylphenyl, sulfone group |
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